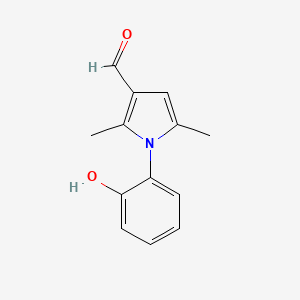

6-羟基哒嗪-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as nucleophilic substitution reactions, aminomethinylation, and reactions with different reagents to introduce various functional groups. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a multi-step process starting from methyl 2,6-difluoropyridine-3-carboxylate, with regioselective reactions and bromination steps to introduce the desired substituents . Similarly, ethyl 4-(aziridin-1-yl)-5-methylpyrrolotriazine-6-carboxylate is synthesized through a three-step reaction starting from ethyl 3-methyl-2-cyanopyrrole-4-carboxylate . These methods could potentially be adapted for the synthesis of ethyl 6-hydroxypyridazine-3-carboxylate.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various spectroscopic methods such as NMR, HRMS, FTIR, and sometimes X-ray crystallography. For example, the structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is confirmed by X-ray crystallographic analysis, which reveals intramolecular hydrogen bonding . These techniques would be essential for confirming the structure of ethyl 6-hydroxypyridazine-3-carboxylate once synthesized.

Chemical Reactions Analysis

The papers describe various chemical reactions to synthesize and modify pyridine and pyrimidine derivatives. For instance, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives leads to the formation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives . Additionally, the synthesis of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives involves nucleophilic substitution reactions . These reactions highlight the versatility of pyridine and pyrimidine derivatives in chemical synthesis, which could be relevant for the synthesis and modification of ethyl 6-hydroxypyridazine-3-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are often inferred from their molecular structure and the presence of functional groups. For example, the presence of hydroxy groups and the ability to form intramolecular hydrogen bonds can significantly influence the solubility and stability of the compounds . The antioxidant activity of some derivatives is evaluated using assays like the DPPH assay, indicating the potential for biological applications . These properties would be important to consider when studying ethyl 6-hydroxypyridazine-3-carboxylate.

科学研究应用

功能化衍生物的合成

6-羟基哒嗪-3-羧酸乙酯是合成各种杂环化合物的多功能中间体,证明了其在药物化学和材料科学中的效用。例如,它与不同的卤代物和羰基化合物的反应导致形成吡啶并[4,3-b][1,4]恶嗪和咪唑并[1,2-a]吡啶,这是药物和农用化学品中的关键骨架 (Arrault 等,2002).

潜在的抗癌应用

6-羟基哒嗪-3-羧酸乙酯的衍生物已被探索其抗癌特性。通过战略性官能化,已合成吡啶并[4,3-b][1,4]恶嗪等化合物,并评估了它们对癌细胞模型中细胞增殖和存活的影响,显示出作为潜在抗癌剂的希望 (Temple 等,1983).

抗菌剂衍生物

该化合物还用作合成抗菌剂的起始原料。通过结合各种杂环部分,如恶二唑、三唑和席夫碱,研究人员开发出对一系列细菌和真菌具有显著至中等抗菌活性的化合物,突出了其在解决传染病中耐药性问题方面的重要性 (Abdel-Mohsen,2014).

分子对接和抗肿瘤活性

最近的研究还集中在合成用于抗肿瘤应用的新型衍生物上,并得到了计算机预测和体外评估的支持。这些努力导致了鉴定出对肺癌细胞系具有良好活性的化合物,并进一步通过分子对接研究支持,以了解其对癌症进展中关键蛋白的潜在作用机制 (El-Kalyoubi & Agili,2020).

安全和危害

The safety information for Ethyl 6-hydroxypyridazine-3-carboxylate includes a warning signal word. The hazard statements include H302-H315-H320-H335, which indicate that the compound is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation. The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, which provide guidance on how to handle the compound safely .

属性

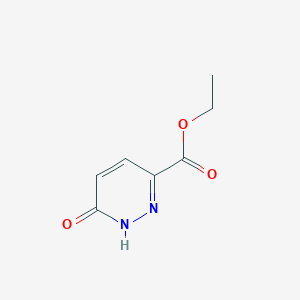

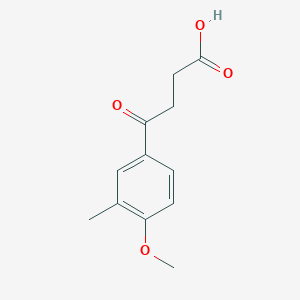

IUPAC Name |

ethyl 6-oxo-1H-pyridazine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-4-6(10)9-8-5/h3-4H,2H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZFPPKCYNMOSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-hydroxypyridazine-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide](/img/structure/B1307106.png)

![N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B1307111.png)